An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Molecular Identity and Structural Elucidation
The first principle of any chemical investigation is to confirm the identity and structure of the molecule .
Chemical Structure:
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IUPAC Name: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid
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Synonyms: 6-(4-Methoxyphenyl)-2-methylnicotinic acid
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CAS Number: 912617-78-8[1]
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Molecular Formula: C₁₄H₁₃NO₃[1]
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Molecular Weight: 243.26 g/mol [1]
Structural Diagram:
Figure 1: Molecular structure of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational predictions provide a valuable starting point for understanding the likely behavior of a molecule. These predictions are based on the compound's structure and are calculated using well-established algorithms.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software | Rationale and Implications |
| pKa (acidic) | 4.0 - 5.0 | ACD/Labs, ChemAxon | The carboxylic acid moiety is the primary acidic center. This predicted pKa is typical for a carboxylic acid on an electron-withdrawing pyridine ring. This value is critical for designing dissolution and purification protocols, as well as for predicting its charge state at physiological pH. |
| pKa (basic) | 2.0 - 3.0 | ACD/Labs, ChemAxon | The pyridine nitrogen is weakly basic. Its basicity is reduced by the electron-withdrawing carboxylic acid and the aromatic substituent. This value is important for understanding its behavior in acidic environments and for developing certain analytical methods. |
| LogP | 2.5 - 3.5 | CLogP, ChemDraw | This value suggests moderate lipophilicity, a common feature of orally bioavailable drugs. It indicates a balance between aqueous solubility and membrane permeability. |
| Polar Surface Area | ~60-70 Ų | This value, contributed by the carboxylic acid and the pyridine nitrogen, suggests the potential for good cell membrane permeability. |
Recommended Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reverse-phase method is generally a good starting point for a molecule with the predicted LogP of our target compound. The choice of a C18 column is based on its wide applicability and effectiveness for retaining moderately non-polar compounds.
Experimental Protocol:
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Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-25 min: 5% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength).
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute to an appropriate concentration for analysis.
Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities can be detected. The inclusion of formic acid in the mobile phase helps to protonate the carboxylic acid, leading to better peak shape.
Figure 2: Workflow for HPLC purity analysis.
Spectroscopic Characterization
Expertise & Experience: NMR is unparalleled for unambiguous structure confirmation. ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will reveal the carbon skeleton. For this compound, a polar aprotic deuterated solvent like DMSO-d₆ is recommended due to the presence of the carboxylic acid proton, which might exchange with protic solvents.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.
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Instrumentation: 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Expected signals: aromatic protons, methyl protons, methoxy protons, and a broad singlet for the carboxylic acid proton (likely downfield, >10 ppm).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Expected signals: carbons of the pyridine and phenyl rings, methyl carbon, methoxy carbon, and the carboxylic acid carbonyl carbon (typically >160 ppm).
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2D NMR (Optional but Recommended):
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COSY: To establish proton-proton correlations.
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HSQC: To correlate protons with their directly attached carbons.
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HMBC: To establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
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Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation.
Experimental Protocol:
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Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).
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Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent such as methanol or acetonitrile. The addition of 0.1% formic acid will facilitate protonation.
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Analysis Mode: Positive ion mode (ESI+).
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Data Acquisition: Acquire a full scan mass spectrum. The expected m/z for the protonated molecule [M+H]⁺ is approximately 244.09.
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High-Resolution MS (HRMS): If available, HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Determination of Melting Point
Expertise & Experience: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure crystalline solid.
Experimental Protocol:
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Sample Preparation: Ensure the sample is a fine, dry powder.
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Apparatus: Calibrated capillary melting point apparatus.
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Procedure:
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Pack a small amount of the sample into a capillary tube.
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Heat the sample at a rapid rate to approximately 10-15 °C below the expected melting point.
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Reduce the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample is molten.
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Solubility Determination
Expertise & Experience: Understanding the solubility profile is critical for all stages of drug development. A simple, yet effective, method for initial screening is the visual shake-flask method.
Experimental Protocol:
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Solvents: Select a range of relevant solvents, including water, buffered aqueous solutions (pH 2, 7.4), ethanol, methanol, DMSO, and dichloromethane.
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Procedure:
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Add a known mass of the compound (e.g., 1 mg) to a known volume of solvent (e.g., 1 mL) in a vial.
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Vortex or shake the vial vigorously for a set period (e.g., 1-2 minutes).
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Visually inspect for any undissolved solid.
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If fully dissolved, incrementally add more compound until saturation is reached.
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If not fully dissolved, incrementally add more solvent until the solid dissolves.
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Categorize the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble) based on the amount of solvent required.
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Safety and Handling
While specific toxicity data for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is not available, it is prudent to handle it with the care afforded to all new chemical entities.
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General Handling: Handle in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[2][3]
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Potential Hazards: Based on similar structures, this compound may cause skin, eye, and respiratory irritation.[4] It may be harmful if swallowed.
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Storage: Store in a cool, dry place away from strong oxidizing agents.[3]
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid. By following the detailed protocols outlined herein, researchers can generate the high-quality data necessary to advance their research and development efforts. The principles and methodologies described are broadly applicable to the characterization of other novel small molecules, serving as a valuable resource for the scientific community.
References
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- HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chrom
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- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
- HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (URL not available)
- 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid — Chemical Substance Inform
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. (2022-10-12). (URL not available)
- SAFETY D
- 3-Methylpyridine-2-carboxylic acid | 4021-07-2 - ChemicalBook. (2026-01-13). (URL not available)
- SAFETY DATA SHEET - Fisher Scientific. (2014-07-07). (URL not available)
- SAFETY DATA SHEET - TCI Chemicals. (URL not available)
- (PDF) Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO)
- 6-(4-methoxyphenyl)pyridine-2-carboxylic acid - C13H11NO3 | CSSS00020631656. (URL not available)
- 6-methoxy-4-methylpyridine-2-carboxylic acid | 324028-98-0 - MilliporeSigma. (URL not available)
- 3-Methylpyridine-2-carboxylic acid 97 4021-07-2 - Sigma-Aldrich. (URL not available)
- Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate | C15H13NO4 | CID 15445489 - PubChem. (URL not available)
- 4-(4-Methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid - NextSDS. (URL not available)
- 6-Methoxypyridine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (URL not available)
- 6-methoxy-4-methylpyridine-3-carboxylic acid (C8H9NO3) - PubChemLite. (URL not available)
- 6-(4-Methoxyphenyl)-2-methylnicotinic acid AldrichCPR | Sigma - Sigma-Aldrich. (URL not available)
